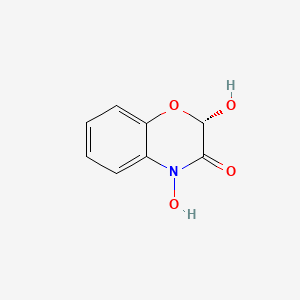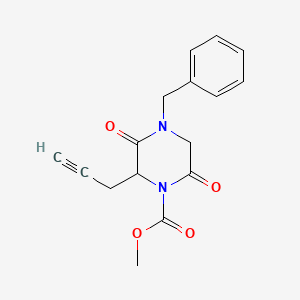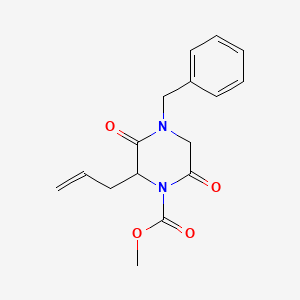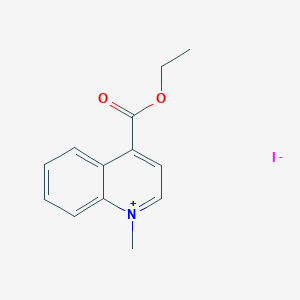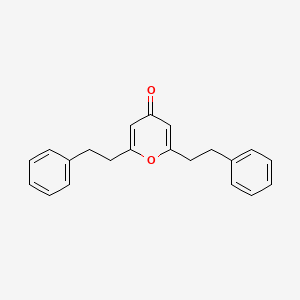
2,6-Diphenethyl-4H-pyran-4-one
Overview
Description
“2,6-Diphenethyl-4H-pyran-4-one” is a chemical compound with the molecular formula C21H20O2 .
Synthesis Analysis
The synthesis of pyran derivatives, such as “2,6-Diphenethyl-4H-pyran-4-one”, can be achieved via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of “2,6-Diphenethyl-4H-pyran-4-one” consists of 21 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 304.382 Da and the monoisotopic mass is 304.146332 Da .Scientific Research Applications
Chemistry and Synthesis
- Podands and Crown Ether Derivatives : New derivatives of 4H-Pyran-4-one podands were prepared for potential applications in molecular recognition and complexation studies (Shahrisa & Banaei, 2000).
- Photoreactive Properties : The photoreaction of 2,6-Diphenyl-4H-pyran-4-one has been studied, revealing its potential in photochemical applications (Sugiyama, Sato & Kashima, 1970).
- One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for 2-Amino-4H-pyrans, important in pharmaceutical and organic synthesis, have been developed (Zonouzi, Kazemi & Nezamabadi, 2006).
Biological and Pharmaceutical Applications
- Anticancer and Antioxidant Agents : Steroidal 2H-pyrans synthesized using 4H-pyran derivatives exhibited moderate to good anticancer activity and good antioxidant activity (Shamsuzzaman et al., 2015).
- Biocatalytic Applications : Biocatalytic tandem multicomponent reactions using 2-Amino-4H-pyran synthesis showed potential for generating libraries of compounds with antitumor activities (Yang et al., 2020).
Material Science and Physical Chemistry
- Photolysis Studies : Research on the photolysis of 4H-pyran derivatives indicated potential applications in material science and photochemistry (Ishibe, Sunami & Odani, 1973).
- Electronic Structure Analysis : Studies on the dipole moments and electronic structure of 4H-pyran derivatives provided insights into their electronic and photophysical properties (Schroth, Spitzner & Minkin, 1993).
Organic Chemistry and Reactions
- Reactivity with Isocyanates : 4H-Pyran derivatives have been shown to react with activated isocyanates, indicating their utility in organic synthesis (Allan, Chang & Reynolds, 1974).
Safety and Hazards
The safety data sheet for “2,6-Diphenethyl-4H-pyran-4-one” suggests that it may be harmful if swallowed and can cause serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
2,6-bis(2-phenylethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLUOBQROJHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C=C(O2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenethyl-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
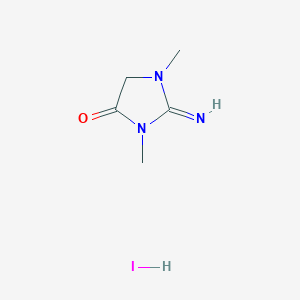

![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
